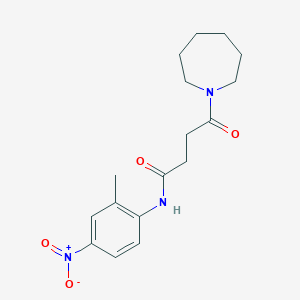![molecular formula C18H19N5O B5359600 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide, also known as DMAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a synthetic compound that can be synthesized through various methods and has been extensively studied for its mechanism of action and physiological effects.
作用机制
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide exerts its anti-cancer and anti-inflammatory effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell proliferation. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. This results in the inhibition of NF-κB-mediated gene expression, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Additionally, this compound modulates immune responses by inhibiting the production of inflammatory cytokines and promoting the differentiation of regulatory T cells.
实验室实验的优点和局限性
One of the advantages of using N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide in lab experiments is its high potency and specificity towards the NF-κB pathway. This compound has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound is its instability in aqueous solutions, which can affect its efficacy and reproducibility in experiments.
未来方向
There are several future directions for the research on N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide, including the development of more stable analogs of this compound, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination therapy with other anti-cancer agents. Additionally, the identification of biomarkers that can predict the response to this compound treatment can help in the personalized treatment of cancer patients. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
合成方法
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide can be synthesized through various methods, including the reaction of 3-(1H-pyrazol-4-yl)benzoic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 2-bromo-3-(dimethylamino)methylpyridine. Another method involves the reaction of 3-(1H-pyrazol-4-yl)benzoic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 2-chloro-3-(dimethylamino)methylpyridine. Both methods result in the formation of this compound with high yield and purity.
科学研究应用
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines and angiogenic factors, making it a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-23(2)17-15(7-4-8-19-17)10-20-18(24)14-6-3-5-13(9-14)16-11-21-22-12-16/h3-9,11-12H,10H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZIKFZJLZCFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=CC=CC(=C2)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5359542.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide](/img/structure/B5359543.png)
![2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5359545.png)
![N,N-dimethyl-4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5359553.png)

![N-cyclopropyl-5-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5359564.png)
![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylphenol](/img/structure/B5359571.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)


![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)